2-(3-Formyl-2-methoxyphenoxy)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

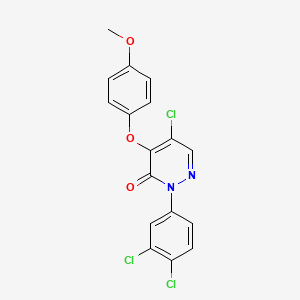

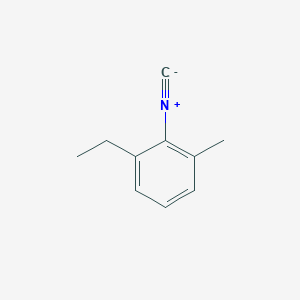

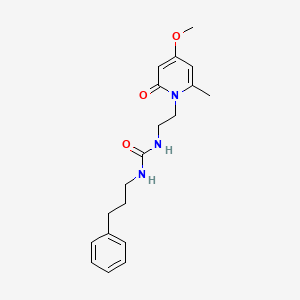

“2-(3-Formyl-2-methoxyphenoxy)propanoic acid” is a chemical compound with the CAS Number: 1087606-30-1 . It has a molecular weight of 224.21 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C11H12O5/c1-7(11(13)14)16-9-5-3-4-8(6-12)10(9)15-2/h3-7H,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.21 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications

Renewable Building Blocks in Material Science

Phloretic acid, a phenolic compound related to 2-(3-Formyl-2-methoxyphenoxy)propanoic acid, is explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach provides an alternative to phenolation, leading to materials with suitable thermal and thermo-mechanical properties for diverse applications, highlighting the potential of such compounds in developing sustainable materials (Trejo-Machin et al., 2017).

Crystallization Behavior in Pharmaceutical Development

The crystallization behavior of polymorphic mixtures, such as MPPO (related to the chemical structure of interest), is critical in pharmaceutical development. Understanding the conditions under which desired polymorphic compositions are produced helps in controlling the physical properties of pharmaceutical compounds, which is essential for drug formulation and stability (Nakata et al., 2009).

Semisynthesis of Natural Compounds

Rapid semisynthesis of natural methoxylated propiophenones from phenylpropenes demonstrates the versatility of such compounds in organic synthesis. The use of catalytic palladium chloride and sodium formate in specific conditions highlights the efficiency of these methods in producing phenylpropanes, which are valuable in various synthetic applications (Joshi et al., 2005).

Electrochemical Hydrogenation

The electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids to produce 3-(methoxyphenyl)propanoic acids with virtually quantitative yield demonstrates the potential of electrochemical methods in organic synthesis. Such processes offer environmentally friendly alternatives to traditional chemical reductions, with applications in synthesizing various organic compounds (Korotaeva et al., 2011).

Catalysis and Reduction Reactions

The use of formic acid with ruthenium complexes for the hydrogenation of carbonyl compounds, including those related to this compound, to their corresponding alcohols showcases the application of catalysis in achieving high yields and selectivities in reduction reactions. Such methodologies are fundamental in organic synthesis and the development of new catalytic processes (Watanabe et al., 1982).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-(3-Formyl-2-methoxyphenoxy)propanoic acid is the sweet taste receptor T1R3 . This receptor plays a crucial role in the perception of sweetness in the human gustatory system .

Mode of Action

This compound: acts as an antagonist of the sweet taste receptor T1R3 . It blocks the activation of T1R3 by natural and synthetic sweeteners . Additionally, it increases the inhibition of another taste receptor, T1R2, by umami compounds .

Biochemical Pathways

The action of This compound on the sweet taste receptors affects the gustatory signaling pathways . By blocking the activation of T1R3 and enhancing the inhibition of T1R2, it modulates the perception of sweetness and umami tastes .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve changes in taste perception . By antagonizing the sweet taste receptors, it reduces both the intensity and persistence of sweetness .

properties

IUPAC Name |

2-(3-formyl-2-methoxyphenoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-7(11(13)14)16-9-5-3-4-8(6-12)10(9)15-2/h3-7H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHXGIAENDCKTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC(=C1OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)pyridine-3-sulfonamide](/img/structure/B2557843.png)

![3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2557849.png)

![Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate](/img/structure/B2557853.png)

![ethyl 2-(3-(4-fluorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2557856.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2557862.png)